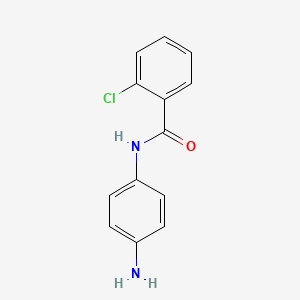

N-(4-aminophenyl)-2-chlorobenzamide

カタログ番号 B2356229

CAS番号:

27831-89-6

分子量: 246.69

InChIキー: LFTPGONCZMIVID-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

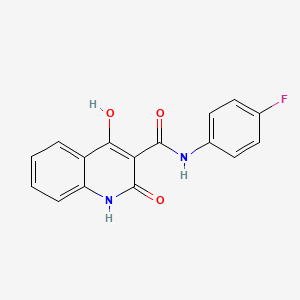

N-(4-aminophenyl)-2-chlorobenzamide is a chemical compound. It is similar to N-(4-aminophenyl)-4-methylbenzenesulfonamide, which is a sulfonamide derivative . The molecular formula of N-(4-aminophenyl)-2-chlorobenzamide is C13H12N2O .

Synthesis Analysis

The synthesis of N-(4-aminophenyl)-2-chlorobenzamide involves several steps. One method involves the reaction of SOCl2 under reflux conditions for 2-3 hours, followed by the reaction with p-nitroaniline in dry DCM at room temperature for 24 hours. The resulting compound is then reduced using H2 and Pd/C in ethanol for 30 minutes .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile (AP-PhCN), has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

The chemical reactions involving N-(4-aminophenyl)-2-chlorobenzamide are complex and involve multiple steps. For example, the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions involves both one-pot (OP) and post-synthetic modification (PSM) methods .科学的研究の応用

- Tetra (4-aminophenyl) porphyrin (TAP) , a derivative of 4-Aminobenzoyl chloride, has been studied in the context of reduced graphene oxide (rGO)-based FETs . Researchers have explored how TAP influences rGO’s electronic properties and carrier mobility . The p-type doping effect observed in TAP-rGO systems enhances the transistor’s performance, making it suitable for ultrasensitive biochemical and clinical assays.

- Tris (4-aminophenyl)amine , another compound related to 4-Aminobenzoyl chloride, exhibits remarkably high nonlinear optical properties . Its symmetric structure makes it an attractive probe for fluorescence-based applications .

- 4-Aminophenyl ether (not directly derived from 4-Aminobenzoyl chloride but related) finds applications in cell analysis methods and cell and gene therapy solutions . Researchers use it to study cellular processes and develop therapeutic strategies .

Electrochemistry and Field Effect Transistors (FETs)

Nonlinear Optical Properties

Cell Analysis and Gene Therapy

特性

IUPAC Name |

N-(4-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTPGONCZMIVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)